N-(butan-2-yl)-4-methyl-1,5-dioxo-2-[(phenylcarbamoyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)-4-methyl-1,5-dioxo-2-[(phenylcarbamoyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core fused with various functional groups
Preparation Methods
The synthesis of N-(butan-2-yl)-4-methyl-1,5-dioxo-2-[(phenylcarbamoyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazoloquinazoline Core: The triazoloquinazoline core is synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts.
Introduction of Functional Groups: The anilino, sec-butyl, and other functional groups are introduced through substitution reactions. These reactions may involve reagents such as aniline derivatives, sec-butyl halides, and other electrophiles.
Final Coupling and Purification: The final step involves coupling the intermediate compounds to form the desired product. Purification is typically achieved through recrystallization or chromatography techniques.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-(butan-2-yl)-4-methyl-1,5-dioxo-2-[(phenylcarbamoyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino and sec-butyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the anilino group. Reagents such as alkyl halides and acyl chlorides are commonly used.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of amide bonds and formation of carboxylic acids and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(butan-2-yl)-4-methyl-1,5-dioxo-2-[(phenylcarbamoyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.
Biological Studies: Researchers use this compound to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-4-methyl-1,5-dioxo-2-[(phenylcarbamoyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell growth and survival. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
N-(butan-2-yl)-4-methyl-1,5-dioxo-2-[(phenylcarbamoyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be compared with other similar compounds, such as:
Triazolopyrimidines: These compounds share a similar triazole ring but differ in the fused pyrimidine ring. They are also investigated for their anticancer and antimicrobial activities.
Triazolobenzothiazoles: These compounds have a benzothiazole ring fused with a triazole ring. They are known for their enzyme inhibition properties and potential therapeutic applications.
Triazolopyrazines: These compounds feature a pyrazine ring fused with a triazole ring. They are studied for their kinase inhibition and anticancer activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-(2-anilino-2-oxoethyl)-N-butan-2-yl-4-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-4-14(2)24-20(31)15-10-11-17-18(12-15)29-22(27(3)21(17)32)26-28(23(29)33)13-19(30)25-16-8-6-5-7-9-16/h5-12,14H,4,13H2,1-3H3,(H,24,31)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHHAYZRHWKLHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.